molecular formula C14H16F3NO2 B6425430 3-phenyl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one CAS No. 2034261-01-1

3-phenyl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one

Cat. No.: B6425430
CAS No.: 2034261-01-1
M. Wt: 287.28 g/mol
InChI Key: FRMMHANVGMILKO-UHFFFAOYSA-N
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Description

3-phenyl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one is a synthetic organic compound that features a phenyl group, a trifluoroethoxy group, and an azetidine ring

Properties

IUPAC Name

3-phenyl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO2/c15-14(16,17)10-20-12-8-18(9-12)13(19)7-6-11-4-2-1-3-5-11/h1-5,12H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRMMHANVGMILKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCC2=CC=CC=C2)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one typically involves multiple stepsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-phenyl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-phenyl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-phenyl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoroethoxy group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-phenyl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties.

Biological Activity

3-Phenyl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one is a synthetic organic compound that has garnered attention due to its potential biological activities. The compound's structure includes a phenyl group, an azetidine ring, and a trifluoroethoxy substituent, which may contribute to its interaction with various biological targets. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Formula : C15_{15}H18_{18}F3_{3}NO2_{2}
Molecular Weight : 365.4 g/mol
CAS Number : 2034542-91-9

PropertyValue
Molecular FormulaC15_{15}H18_{18}F3_{3}NO2_{2}
Molecular Weight365.4 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of compounds structurally similar to this compound. For instance, analogues based on the 3-phenyl-1H-isochromen-1-one scaffold exhibited significant antioxidant activities in various assays including DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. These compounds showed antioxidant activity that was several times more potent than ascorbic acid .

Antiplatelet Activity

In addition to antioxidant properties, some related compounds have demonstrated antiplatelet activity. Research indicates that certain 3-phenyl derivatives can inhibit arachidonic acid-induced platelet aggregation effectively. Some analogues displayed up to 16-fold greater potency compared to aspirin . This suggests a potential application in managing cardiovascular diseases.

The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors involved in oxidative stress and platelet aggregation pathways. Its structural features allow for binding interactions that may modulate these biological processes.

Study on Antioxidant and Antiplatelet Activities

A detailed investigation involved synthesizing a series of 3-phenyl analogues and evaluating their biological activities. The study utilized in vitro assays to assess antioxidant capacity and platelet aggregation inhibition. The findings revealed that several synthesized compounds exhibited significant biological activities, validating the hypothesis that structural modifications could enhance pharmacological effects .

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